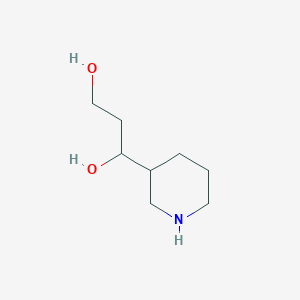

1-(Piperidin-3-yl)propane-1,3-diol

Description

The exact mass of the compound 1-(Piperidin-3-yl)propane-1,3-diol is 159.125928785 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-3-yl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-3-yl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-3-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-5-3-8(11)7-2-1-4-9-6-7/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJICLWUOOICEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292687 | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420981-44-7 | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperidine Alkaloid Scaffolds and Synthetic Intermediates

The piperidine (B6355638) ring is a prevalent scaffold in numerous alkaloids, which are naturally occurring compounds often exhibiting potent biological activities. nih.govnih.gov The synthesis of these complex natural products frequently relies on the strategic use of smaller, functionalized building blocks. 1-(Piperidin-3-yl)propane-1,3-diol serves as a valuable chiral intermediate in the synthesis of various piperidine alkaloids. researchgate.net The diol functionality offers multiple points for further chemical modification, allowing for the construction of intricate molecular frameworks.

The development of synthetic routes to piperidine alkaloids often involves the creation of key intermediates that can be elaborated into the final target molecules. researchgate.net For instance, the synthesis of 2-substituted pyrrolidine (B122466) and piperidine alkaloids has been achieved using a Henry-Nef protocol to generate key intermediates, which are then subjected to diastereoselective reduction to yield aminoalcohols. nih.gov Similarly, the propane-1,3-diol side chain of 1-(piperidin-3-yl)propane-1,3-diol provides a handle for various chemical transformations, making it a strategic component in the retrosynthetic analysis of complex alkaloids.

Key Synthetic Applications of Piperidine Intermediates

| Intermediate Type | Synthetic Application | Reference |

| Alkylidene Dihydropyridines | Stereoselective synthesis of tricyclic analogues of bis(piperidine) alkaloids like xestoproxamine C. | acs.org |

| Dihydropyridones | Versatile chiral building blocks for the synthesis of various piperidine alkaloids. | researchgate.net |

| 2-Substituted Pyrrolidine and Piperidine Aminoalcohols | Total synthesis of natural products with memory-enhancing and anti-Alzheimer's properties. | nih.gov |

Historical Perspectives on the Synthesis and Derivatization of Analogous Piperidine Diol Systems

The synthesis of piperidine (B6355638) derivatives has a rich history, driven by their prevalence in medicinally important compounds. nih.gov Early methods often focused on the reduction of pyridine (B92270) precursors. More contemporary approaches have introduced a wide array of strategies for constructing and functionalizing the piperidine ring.

The synthesis of diol-containing piperidines can be approached in several ways. One common strategy involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org Another general method for preparing cyclic amines involves the one-pot chlorination of amino alcohols followed by cyclization. organic-chemistry.org

Specifically for propane-1,3-diol systems, their synthesis has been extensively studied. frontiersin.orgchemicalbook.comwikipedia.orgebi.ac.ukresearchgate.netnih.gov Chemical routes often start from precursors like acrolein or ethylene (B1197577) oxide. chemicalbook.comwikipedia.orgresearchgate.net The hydration of acrolein yields 3-hydroxypropionaldehyde, which is subsequently hydrogenated to 1,3-propanediol (B51772). chemicalbook.comwikipedia.org Alternatively, the hydroformylation of ethylene oxide followed by hydrogenation also produces 1,3-propanediol. chemicalbook.comwikipedia.org These fundamental diol synthesis methods can be adapted to incorporate the piperidine moiety.

The derivatization of the diol functionality is also a well-established area of organic synthesis. For example, 1,3-diols can be selectively tosylated or mesylated at the primary hydroxyl group, providing a leaving group for subsequent nucleophilic substitution reactions. sctunisie.org This allows for the introduction of a wide range of functional groups, further highlighting the synthetic utility of piperidine-diol systems.

Fundamental Stereochemical Features and Conformational Aspects of the Molecule

The stereochemistry and conformational preferences of the piperidine (B6355638) ring are crucial determinants of a molecule's biological activity and physical properties. ias.ac.inacs.org The piperidine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. acs.org Substituents on the ring can exist in either an axial or equatorial position.

For 3-substituted piperidines, such as 1-(piperidin-3-yl)propane-1,3-diol, the conformational equilibrium between the axial and equatorial conformers is influenced by a variety of factors. These include steric interactions, electrostatic interactions, and hyperconjugation. researchgate.netd-nb.info For instance, in 3-fluoropiperidine, a high preference for the axial conformation has been observed experimentally. researchgate.net The conformational preferences can also be significantly influenced by the nature of the substituent on the nitrogen atom and the solvent. researchgate.netd-nb.info

Factors Influencing Piperidine Conformation

| Factor | Description | Reference |

| Steric Interactions | Repulsive interactions between bulky substituents that favor the equatorial position. | acs.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | d-nb.infonih.gov |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can stabilize certain conformations. | researchgate.netd-nb.info |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium, particularly for polar molecules. | researchgate.netd-nb.info |

Overview of Current Research Trajectories and Academic Significance

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections.

Approaches Targeting the Piperidine Ring System

The piperidine ring is a common structural motif in many pharmaceuticals and natural products. nih.gov Several strategies can be envisioned for the construction of the 3-substituted piperidine core of 1-(Piperidin-3-yl)propane-1,3-diol.

One common approach involves the cyclization of an acyclic precursor . A key disconnection would be the C-N bond within the piperidine ring, leading to a linear amino-aldehyde or amino-ketone precursor. For instance, a δ-amino aldehyde could undergo intramolecular reductive amination to form the piperidine ring. This strategy allows for the introduction of the propanediol (B1597323) side chain at the 3-position of the acyclic precursor prior to cyclization.

Another powerful strategy is the functionalization of a pre-formed piperidine ring . This can be achieved through various C-C bond-forming reactions at the 3-position of a suitable piperidine derivative. For example, a piperidine-3-carboxylic acid derivative could be a versatile intermediate, which can be converted to the desired propanediol side chain through reduction and homologation steps.

Recent advancements in C-H functionalization offer a direct approach to installing the side chain. An enantioselective δ C-H cyanation of an acyclic amine, followed by reduction and cyclization, can provide access to chiral piperidines. nih.gov This method represents a (5+1) synthetic disconnection, where the piperidine ring is constructed from an acyclic amine and a cyanide source. nih.gov

Strategies for the Propane-1,3-diol Moiety Formation

The propane-1,3-diol unit is a versatile building block in organic synthesis. nih.govqub.ac.ukfrontiersin.orgwikipedia.orgnist.govsigmaaldrich.com Its synthesis can be approached through several well-established methods.

A primary disconnection for the propane-1,3-diol moiety is at the C-C bond, suggesting an aldol-type reaction . The reaction between an appropriate three-carbon aldehyde or ketone and a suitable nucleophile, followed by reduction, can construct the 1,3-diol skeleton. For example, the aldol (B89426) condensation of formaldehyde (B43269) with an acetaldehyde (B116499) equivalent could, in principle, lead to 3-hydroxypropanal, a direct precursor to 1,3-propanediol (B51772) upon reduction. nih.govfrontiersin.org

Alternatively, the reduction of a β-hydroxy ketone or a 1,3-diketone is a common method for preparing 1,3-diols. researchgate.net This strategy allows for the stereoselective formation of either syn- or anti-diols depending on the reducing agent and reaction conditions.

The hydroformylation of ethylene (B1197577) oxide to 3-hydroxypropionaldehyde, followed by hydrogenation, is an industrial process for producing 1,3-propanediol. wikipedia.org While this is a large-scale method, similar principles can be applied in a laboratory setting using different starting materials.

Enantioselective Synthesis Pathways

The presence of stereocenters in both the piperidine ring and the propane-1,3-diol side chain of 1-(Piperidin-3-yl)propane-1,3-diol necessitates the use of enantioselective synthetic methods to obtain specific stereoisomers.

Asymmetric Catalytic Approaches for Diol Formation

Asymmetric catalysis offers an efficient way to introduce chirality into the 1,3-diol moiety.

Asymmetric aldol reactions , catalyzed by chiral organocatalysts such as proline derivatives, can produce chiral β-hydroxy ketones with high enantioselectivity. acs.org These intermediates can then be stereoselectively reduced to the corresponding chiral 1,3-diols. acs.org A two-pot method has been developed for the synthesis of chiral syn-1,3-diols from aldehydes using an organocatalyst-mediated asymmetric direct aldol reaction followed by subsequent transformations. dntb.gov.ua

Asymmetric hydrogenation of β-hydroxy ketones or 1,3-diketones using chiral transition metal catalysts is another powerful tool. researchgate.net Chiral ruthenium and rhodium complexes are commonly employed for this purpose, providing access to both syn- and anti-1,3-diols with high diastereo- and enantioselectivity.

Asymmetric dihydroxylation of 1,3-dienes provides a route to chiral 2-buten-1,4-diols. nih.gov While not a direct synthesis of a saturated 1,3-diol, subsequent hydrogenation of the double bond would yield the desired functionality. This method has been shown to be effective for both cyclic and acyclic dienes. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Proline-derived organocatalyst/Cu(OTf)₂ | Aldehydes & Ketones | Chiral β-hydroxy ketones | >99% | - |

| Chiral Oxazaborolidine Reagents | Chiral keto alcohols | Chiral 1,3-diols | High | - |

| Chiral Phosphoramide Catalyst | Sterically hindered aldehydes | Chiral allylboration products | High | High |

| Pt-catalyst/(R,R)-L1 | 1,3-Dienes | Chiral 2-buten-1,4-diols | High | - |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of the piperidine ring, chiral auxiliaries derived from amino acids or carbohydrates can be employed. researchgate.netresearchgate.net For example, arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further functionalized to various piperidine derivatives. researchgate.net Similarly, phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates for the enantioselective synthesis of piperidine-containing compounds. researchgate.net An oxazolidinone auxiliary has been utilized in a resolution method to prepare primary alcohols with a β-chiral center, which was then applied to the synthesis of 4,4-disubstituted piperidines. nih.gov

In the context of 1-(Piperidin-3-yl)propane-1,3-diol, a chiral auxiliary could be attached to the piperidine nitrogen or to a precursor of the propane-1,3-diol side chain to control the stereochemistry during key bond-forming steps. For instance, a chiral auxiliary attached to the piperidine nitrogen could direct the stereoselective addition of a three-carbon unit to the 3-position.

| Chiral Auxiliary | Application | Key Reaction | Stereocontrol |

| D-Arabinopyranosylamine | Stereoselective synthesis of dehydropiperidinones | Domino Mannich–Michael reaction | High diastereoselectivity |

| Phenylglycinol | Enantioselective synthesis of polysubstituted piperidines | Cyclocondensation with δ-oxo acid derivatives | Regio- and stereocontrolled |

| Oxazolidinone | Resolution of primary alcohols with a β-chiral center | Auxiliary mediated resolution | High enantiomeric purity |

Chemoenzymatic Transformations for Specific Stereoisomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds.

Enzymatic reduction of 1,3-diketones or β-hydroxyketones using alcohol dehydrogenases can provide access to specific stereoisomers of 1,3-diols with high enantiomeric and diastereomeric purity. researchgate.net Lipases are also widely used for the kinetic resolution of racemic 1,3-diols through selective acylation. nih.gov A dynamic kinetic asymmetric transformation (DYKAT) has been developed to convert racemic mixtures of 1,3-diols into enantiomerically pure syn-1,3-diacetates by combining lipase-catalyzed transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov

For the piperidine ring, transaminases can be used for the stereoselective monoamination of 1,5-diketones, leading to chiral Δ¹-piperideines. nih.gov These intermediates can then be reduced to either cis- or trans-2,6-disubstituted piperidines. nih.gov A chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has also been developed, utilizing an amine oxidase/ene imine reductase cascade to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov

| Enzyme Class | Transformation | Substrate | Product | Key Advantage |

| Alcohol Dehydrogenase | Stereoselective reduction | 1,3-Diketones, β-Hydroxyketones | Chiral 1,3-diols | High enantio- and diastereoselectivity |

| Lipase | Kinetic resolution/DYKAT | Racemic 1,3-diols | Enantiopure 1,3-diols or derivatives | High enantiomeric excess |

| ω-Transaminase | Stereoselective monoamination | 1,5-Diketones | Chiral Δ¹-piperideines | Excellent enantio- and regioselectivity |

| Amine Oxidase/Ene Imine Reductase | Asymmetric dearomatization | Activated pyridines | Stereo-defined substituted piperidines | Precise stereochemistry control |

Total Synthesis Routes and Efficiency Considerations

Construction of the Piperidine Skeleton

The formation of the piperidine core is a foundational step in the synthesis of 1-(Piperidin-3-yl)propane-1,3-diol. A variety of methods are available for constructing this six-membered nitrogen-containing heterocycle, each with distinct advantages and limitations. nih.gov

One of the most common and direct approaches is the hydrogenation of substituted pyridines . This method benefits from the commercial availability of a wide range of pyridine (B92270) precursors. The reduction can be achieved using various catalytic systems, with the choice of catalyst and conditions influencing the stereochemical outcome, particularly for polysubstituted rings. nih.gov For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) have been shown to be effective for the complete hydrogenation of heteroaromatic rings under relatively mild conditions. organic-chemistry.org

Another powerful strategy involves cyclization reactions . Intramolecular cyclization of linear amino-aldehydes or related precursors can efficiently generate the piperidine ring. nih.gov For example, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium presents a rapid and efficient route. organic-chemistry.org Additionally, reductive amination of dicarbonyl compounds or their equivalents is a well-established method for piperidine synthesis.

More advanced and atom-economical methods include [5+1] annulation reactions , where two new carbon-nitrogen bonds are formed in a stereoselective manner, often catalyzed by iridium complexes. nih.gov Pot, Atom, and Step Economic (PASE) syntheses, such as five-component condensation reactions, offer a highly efficient route to densely functionalized piperidines, although the specific substitution pattern of the target molecule would need to be achievable. researchgate.net

| Method | Description | Catalyst/Reagents | Advantages | Reference |

| Pyridine Hydrogenation | Reduction of a corresponding substituted pyridine ring. | Rh/C, RuCl₃·xH₂O, Borane-ammonia | Readily available starting materials, direct route. | nih.govorganic-chemistry.org |

| Intramolecular Cyclization | Ring closure of a linear precursor containing an amine and a reactive group. | SOCl₂, Microwave irradiation | Can build complex structures from acyclic precursors. | nih.govorganic-chemistry.org |

| [5+1] Annulation | Iridium-catalyzed reaction of an amine with a diol or its equivalent. | Iridium(III) complexes | High stereoselectivity, forms two C-N bonds. | nih.gov |

| PASE Synthesis | One-pot, multi-component reaction to form highly substituted piperidines. | Indium(III) chloride, Lanthanide salts | High atom economy, short reaction times. | researchgate.net |

Stereocontrolled Introduction of the Propane-1,3-diol Functionality

With the piperidine skeleton in hand, the next critical challenge is the stereocontrolled installation of the propane-1,3-diol side chain at the C3 position. The stereochemistry of the two hydroxyl groups and their relationship to the stereocenter at C3 of the piperidine ring are of paramount importance.

An indirect approach is often necessary for the functionalization of the C3 position due to the electronic deactivating effect of the nitrogen atom. nih.gov A plausible strategy involves the use of a tetrahydropyridine (B1245486) precursor, which can undergo asymmetric cyclopropanation . The resulting bicyclic intermediate can then be subjected to a reductive, regioselective, and stereoselective ring-opening to furnish the desired 3-substituted piperidine with the side chain precursor. nih.govresearchgate.net

Alternatively, starting from a piperidine with a suitable functional handle at the C3 position, such as an aldehyde or a ketone, allows for the stepwise construction of the diol. For example, a Wittig or Horner-Wadsworth-Emmons reaction could install a two-carbon unsaturated ester, which can then be reduced and dihydroxylated. A more direct approach would involve an aldol-type addition of a protected two-carbon nucleophile, followed by reduction of the resulting ketone to establish the second stereocenter of the diol.

The choice of protecting groups on the piperidine nitrogen is crucial as it can influence the site selectivity and stereoselectivity of subsequent reactions. nih.gov

| Strategy | Key Reactions | Control Elements | Potential Outcome | Reference |

| Cyclopropanation/Ring-Opening | Asymmetric cyclopropanation of a tetrahydropyridine, followed by reductive ring-opening. | Chiral rhodium catalysts | High enantioselectivity and diastereoselectivity. | nih.govresearchgate.net |

| Aldol Condensation | Reaction of a C3-piperidine aldehyde with an enolate or equivalent. | Chiral auxiliaries or catalysts | Diastereoselective formation of the β-hydroxy ketone precursor. | nih.gov |

| Grignard/Organolithium Addition | Addition of a protected hydroxyethyl (B10761427) nucleophile to a C3-piperidine aldehyde. | Substrate control, chelation | Formation of the diol backbone with potential for diastereocontrol. | organic-chemistry.org |

Late-Stage Functionalization and Diversification Methods

Late-stage functionalization (LSF) provides a powerful toolkit for modifying the core structure of 1-(Piperidin-3-yl)propane-1,3-diol, enabling the rapid generation of analogues. scispace.com These modifications can be directed at several positions on the molecule.

N-Functionalization of the piperidine nitrogen is the most straightforward modification. This can be achieved through standard alkylation, acylation, or reductive amination reactions.

O-Functionalization of the primary and secondary hydroxyl groups of the propane-1,3-diol side chain offers another avenue for diversification. Selective protection and deprotection strategies would allow for differential functionalization of the two hydroxyls, leading to ethers, esters, or other derivatives.

More advanced C-H functionalization techniques allow for the direct introduction of new substituents onto the piperidine ring itself. Photoredox catalysis, for instance, has been successfully employed for the α-amino C-H arylation of highly substituted piperidines with high diastereoselectivity. acs.org While the C3 position is electronically deactivated, catalyst and protecting group strategies can be employed to direct functionalization to other positions, such as C2 or C4. nih.govresearchgate.net

| Functionalization Site | Methodology | Reagents/Catalysts | Purpose | Reference |

| Piperidine Nitrogen | Alkylation, Acylation, Reductive Amination | Alkyl halides, Acyl chlorides, Aldehydes + reducing agent | Modify solubility, basicity, and biological interactions. | nih.gov |

| Diol Hydroxyls | Etherification, Esterification | Alkyl halides, Acyl chlorides, Carboxylic acids | Prodrug strategies, altering pharmacokinetic properties. | wikipedia.org |

| Piperidine C-H Bonds | Photoredox-catalyzed C-H arylation | Iridium-based photosensitizers, Nickel catalysts | Introduce aryl groups at specific positions for SAR studies. | scispace.comacs.org |

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like 1-(Piperidin-3-yl)propane-1,3-diol is of growing importance, aiming to reduce the environmental impact of chemical manufacturing. numberanalytics.comresearchgate.net

Solvent-Free and Neoteric Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in For piperidine synthesis, solvent-free reactions , often assisted by microwave irradiation, have proven effective. rasayanjournal.co.inyoutube.com These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures.

The use of neoteric solvents offers another green alternative. Water is an ideal solvent for certain reactions, such as the hydrogenation of pyridines using specific catalysts. nih.gov Ionic liquids and fluorinated solvents have also been explored for heterocyclic synthesis, sometimes leading to enhanced selectivity and easier catalyst recycling. frontiersin.org

| System | Description | Advantages | Reference |

| Solvent-Free Reactions | Reactions conducted without a solvent, often using solid supports or microwave heating. | Reduced waste, lower cost, often faster reactions. | rasayanjournal.co.inyoutube.com |

| Water as a Solvent | Utilizing water as the reaction medium for applicable transformations. | Non-toxic, non-flammable, inexpensive. | nih.govfrontiersin.org |

| Ionic Liquids | Using non-volatile, recyclable salts that are liquid at or near room temperature. | Low vapor pressure, potential for catalyst recycling, unique reactivity. | frontiersin.org |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. primescholars.com To maximize atom economy in the synthesis of 1-(Piperidin-3-yl)propane-1,3-diol, synthetic routes should favor addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts.

Catalytic methods are inherently more atom-economical than stoichiometric reactions. The use of catalytic hydrogenation for the construction of the piperidine ring is a prime example. nih.govorganic-chemistry.org Similarly, employing catalytic methods for C-C bond formation and functionalization minimizes waste.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form the product, are excellent examples of atom- and step-economical syntheses. researchgate.net A well-designed MCR could potentially construct the functionalized piperidine core in a single, efficient step. The development of such a process for 1-(Piperidin-3-yl)propane-1,3-diol would represent a significant advancement in its synthesis.

| Principle | Application in Synthesis | Benefit | Reference |

| Maximize Additions | Favoring reactions like hydrogenation and cycloadditions. | All atoms from reactants are incorporated into the product. | primescholars.com |

| Utilize Catalysis | Employing catalysts for ring formation and functionalization instead of stoichiometric reagents. | Reduces waste, allows for milder reaction conditions. | numberanalytics.comrsc.org |

| Employ MCRs/Domino Reactions | Combining multiple reaction steps into a single, one-pot operation. | Increases efficiency, reduces solvent use and purification steps. | researchgate.net |

Biocatalytic and Organocatalytic Advancements

The quest for efficient and stereoselective routes to chiral piperidine derivatives and 1,3-diols has led to significant progress in the fields of biocatalysis and organocatalysis. These methodologies provide access to enantiomerically pure building blocks that are essential for the construction of complex molecules like 1-(Piperidin-3-yl)propane-1,3-diol.

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity. For the synthesis of chiral precursors to 1-(Piperidin-3-yl)propane-1,3-diol, two key biocatalytic transformations are of particular interest: the asymmetric reduction of ketones and the stereoselective formation of 1,3-diols.

A pivotal intermediate for the target molecule is a chiral 3-hydroxypiperidine. The asymmetric reduction of a prochiral ketone, such as N-protected piperidin-3-one, is an effective strategy to obtain this intermediate. For instance, the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine has been successfully achieved using a recombinant E. coli expressing a specific reductase. researchgate.net This enzymatic approach offers excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee), and operates under mild, environmentally benign conditions. researchgate.net

Furthermore, biocatalytic aldol additions can be employed to construct the chiral 1,3-diol side chain. Engineered aldolases, such as variants of 4-oxalocrotonate tautomerase (4-OT), have been shown to catalyze the highly stereoselective aldol condensation of acetaldehyde with a variety of aldehydes. nih.gov This reaction can produce β-hydroxyaldehydes, which can then be readily reduced to the corresponding 1,3-diols. nih.gov This chemoenzymatic strategy provides a direct route to enantioenriched 1,3-diols. nih.gov

Table 1: Biocatalytic Synthesis of Chiral Intermediates

| Precursor | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Boc-piperidin-3-one | Recombinant E. coli (reductase) | Asymmetric Reduction | (S)-N-Boc-3-hydroxypiperidine | >99.5% | researchgate.net |

| Acetaldehyde & Aromatic Aldehydes | 4-OT(M45T/F50A) | Aldol Condensation | Aromatic β-hydroxyaldehydes | High | nih.gov |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. Proline and its derivatives are particularly effective organocatalysts for asymmetric aldol reactions, which are ideal for constructing the chiral 1,3-diol unit.

A powerful strategy for synthesizing chiral 1,3-diols involves a two-step process initiated by an organocatalytic asymmetric aldol reaction. nih.gov In this approach, an aldehyde is reacted with a ketone in the presence of a proline-derived organocatalyst to form a chiral β-hydroxy ketone with high enantioselectivity. nih.gov Subsequent asymmetric reduction of the ketone functionality, for example using a Corey-Bakshi-Shibata (CBS) catalyst, yields the desired chiral 1,3-diol with excellent control over the newly formed stereocenter. nih.gov This method allows for the synthesis of all four possible stereoisomers of a 1,3-diol by choosing the appropriate enantiomer of the organocatalyst and the reducing agent.

The key starting material for the synthesis of the 1-(Piperidin-3-yl) portion of the target molecule can be piperidine-3-carbaldehyde (B1602230). An organocatalytic asymmetric aldol reaction between a protected piperidine-3-carbaldehyde and an acetaldehyde equivalent, catalyzed by a diarylprolinol silyl (B83357) ether, could directly generate the desired carbon skeleton with high stereocontrol. nih.gov

Table 2: Organocatalytic Synthesis of Chiral 1,3-Diols

| Reactant 1 | Reactant 2 | Organocatalyst | Additive/Co-catalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Aromatic Aldehydes | Proline-derived catalyst | Cu(OTf)₂ | Asymmetric Aldol Reaction | Chiral 1,3-keto alcohols | >99% | nih.gov |

| Aromatic Aldehydes | Acetaldehyde | Diarylprolinol-based catalyst | Ionic Liquid Supported Benzoic Acid | Asymmetric Direct Crossed-Aldol Reaction | β-hydroxyaldehydes | up to 92% | nih.gov |

By combining these advanced biocatalytic and organocatalytic methodologies, synthetic routes to 1-(Piperidin-3-yl)propane-1,3-diol can be designed to be highly efficient and stereoselective, providing access to specific stereoisomers for further investigation.

Transformations Involving the Hydroxyl Groups

There is no available literature describing the selective derivatization, oxidation, reduction, or intramolecular cyclization reactions specifically for the 1,3-diol functionality of 1-(Piperidin-3-yl)propane-1,3-diol.

Selective Derivatization: Esterification, Etherification, and Acetalization

No studies detailing the esterification, etherification, or acetalization of 1-(Piperidin-3-yl)propane-1,3-diol have been identified.

Oxidation and Reduction Pathways of the Diol Functionality

Information regarding the oxidation or reduction of the diol group in 1-(Piperidin-3-yl)propane-1,3-diol is not present in the surveyed scientific literature.

Intramolecular Cyclization Reactions Involving Hydroxyl Groups

There are no documented instances of intramolecular cyclization reactions involving the hydroxyl groups of 1-(Piperidin-3-yl)propane-1,3-diol.

Elucidation of Reaction Mechanisms

Influence of pH and Solvent on Reaction Pathways

Without any available research or data on "1-(Piperidin-3-yl)propane-1,3-diol," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of foundational information on the specified chemical compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, known as its conformation, dictates its physical and chemical properties. For a flexible molecule like 1-(Piperidin-3-yl)propane-1,3-diol, which contains a piperidine ring and a propanediol side chain, a multitude of conformations are possible.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules. researchgate.net MM methods employ classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically altering bond lengths, bond angles, and dihedral angles, a potential energy surface can be mapped, revealing the most stable low-energy conformations.

For the piperidine ring, the chair conformation is generally preferred, similar to cyclohexane. wikipedia.org However, the presence of the substituent at the 3-position and the nitrogen heteroatom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is typically more stable in nonpolar environments. wikipedia.org

MD simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. researchgate.net This allows for the exploration of a wider range of conformations and provides insights into the dynamic behavior of the molecule, including the flexibility of the piperidine ring and the rotational freedom of the propanediol side chain. researchgate.net For piperidine derivatives, MD simulations can reveal key conformational behaviors and interactions within a simulated biological environment. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations of Conformations

For a more accurate determination of conformational energies, quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT) are employed. researchgate.netnih.gov These methods solve the Schrödinger equation to provide a more fundamental description of the electronic structure.

DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been successfully used to investigate the structures of piperidine derivatives. rsc.orgresearchgate.net These calculations can precisely determine the relative energies of different conformers, including the various chair and boat forms of the piperidine ring and the different orientations of the propanediol substituent. By optimizing the geometry of various starting conformations, the global minimum energy structure and other low-energy conformers on the potential energy surface can be identified.

Electronic Structure and Bonding Characteristics

The arrangement of electrons within a molecule governs its reactivity and intermolecular interactions. Computational methods provide a detailed picture of the electronic landscape of 1-(Piperidin-3-yl)propane-1,3-diol.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and shape of these orbitals are critical in predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For 1-(Piperidin-3-yl)propane-1,3-diol, the presence of the nitrogen atom in the piperidine ring and the oxygen atoms in the diol side chain will significantly influence the shapes and energies of the HOMO and LUMO, with lone pair electrons contributing to the HOMO.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. nih.gov It provides a description of the bonding in terms of localized orbitals, which corresponds well with Lewis structures.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be visualized using a molecular electrostatic potential (MEP) map. libretexts.orgchemrxiv.org This map shows the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of different potential. libretexts.org

For 1-(Piperidin-3-yl)propane-1,3-diol, the MEP map would reveal electron-rich regions (negative potential) around the nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net These regions are potential sites for electrophilic attack and hydrogen bond donation. Conversely, regions of positive potential would be located around the hydrogen atoms, particularly those attached to the nitrogen and oxygen atoms, making them susceptible to nucleophilic attack. The MEP map provides a powerful visual tool for predicting how the molecule will interact with other molecules and its surrounding environment. nih.gov

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers profound insights into why and how chemical reactions occur. For a molecule like 1-(piperidin-3-yl)propane-1,3-diol, with its combination of a secondary amine, a chiral center, and primary and secondary alcohol functionalities, understanding its potential chemical transformations is crucial. Density Functional Theory (DFT) is a primary tool for this purpose, enabling the detailed study of reaction mechanisms.

Transition State Localization for Mechanistic Understanding

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). The precise geometry and energy of this state dictate the reaction pathway. Computational methods, such as the Nudged Elastic Band (NEB) method or similar path optimization techniques, are employed to locate these fleeting structures on the potential energy surface. libretexts.orgims.ac.jp By modeling a series of "images" between the known reactant and product structures, the highest energy point, the transition state, can be identified and optimized. libretexts.org

For 1-(piperidin-3-yl)propane-1,3-diol, several reactions could be investigated:

N-Alkylation/N-Acylation: The piperidine nitrogen is a nucleophilic center. A computational study of its reaction with an electrophile would involve locating the transition state for the formation of a new N-C or N-acyl bond.

O-Acylation/O-Alkylation: The primary and secondary hydroxyl groups of the diol chain are also nucleophilic. Computational analysis could determine the selectivity between these two sites by comparing the transition state energies for their respective reactions.

Ring Conformation and Inversion: The piperidine ring exists in a chair conformation. The transition state for ring-flipping, a twist-boat conformation, can be calculated to understand the dynamic behavior of the molecule. nih.gov

Intramolecular Reactions: The proximity of the hydroxyl groups to the piperidine ring could facilitate intramolecular cyclization or rearrangement reactions under certain conditions. For instance, studies on N-chloro-3-(hydroxymethyl)piperidine have explored various base-induced intramolecular reactions, locating transition states for processes leading to imines or oxazinanes. nih.gov

Locating the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a fundamental understanding of the reaction mechanism.

Activation Energy Barrier Calculations for Reaction Feasibility

The activation energy (Ea), or activation barrier, is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate and feasibility of a chemical reaction under given conditions. A high activation barrier implies a slow reaction, while a low barrier suggests a more facile transformation.

Computational chemists calculate activation energies using methods like DFT (e.g., B3LYP functional) or higher-level theories (e.g., MP2, QCISD). nih.gov These calculations have been shown to reproduce experimental energy barriers for processes like ring and nitrogen inversion in N-chloropiperidine with good accuracy, especially when solvent effects are included. nih.gov For a molecule like 1-(piperidin-3-yl)propane-1,3-diol, calculating the activation barriers for competing reaction pathways can predict the major product. For example, by comparing the Ea for acylation at the primary versus the secondary alcohol, one could predict the regioselectivity of the reaction.

Illustrative Table of Hypothetical Activation Energy Barriers This table presents hypothetical, yet plausible, activation energy values to illustrate how computational results would be presented for potential reactions of 1-(piperidin-3-yl)propane-1,3-diol.

| Reaction Pathway | Reactants | Electrophile | Predicted Activation Energy (Ea) in kcal/mol (Illustrative) | Predicted Feasibility |

| N-Acetylation | 1-(Piperidin-3-yl)propane-1,3-diol | Acetyl Chloride | 12.5 | High |

| Primary O-Acetylation | 1-(Piperidin-3-yl)propane-1,3-diol | Acetyl Chloride | 15.8 | Moderate |

| Secondary O-Acetylation | 1-(Piperidin-3-yl)propane-1,3-diol | Acetyl Chloride | 18.2 | Low (steric hindrance) |

| Intramolecular Etherification | 1-(Piperidin-3-yl)propane-1,3-diol (protonated) | - | 25.0 | Very Low (requires catalysis) |

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Beyond reactivity, computational chemistry is indispensable for interpreting spectroscopic data, which is fundamental to confirming a molecule's structure.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in a spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. DFT calculations can accurately predict these vibrational frequencies. nih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experiment. nih.gov

For 1-(piperidin-3-yl)propane-1,3-diol, a computational vibrational analysis would be invaluable. It would help assign the complex array of peaks expected from its various functional groups. For instance, studies on 1,3-propanediol have provided detailed assignments of its vibrational modes. Similarly, DFT calculations have been used to reproduce and explain the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine. mdpi.com

Illustrative Table of Predicted Vibrational Frequencies This table shows hypothetical, but representative, calculated vibrational frequencies for key functional groups in 1-(piperidin-3-yl)propane-1,3-diol, demonstrating their diagnostic value.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity |

| O-H Stretch | Alcohol (H-bonded) | 3200 - 3500 | Strong, Broad (IR) |

| N-H Stretch | Secondary Amine | 3250 - 3350 | Medium (IR) |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 | Strong (IR, Raman) |

| C-O Stretch | Primary & Secondary Alcohol | 1050 - 1150 | Strong (IR) |

| C-N Stretch | Aliphatic Amine | 1100 - 1250 | Medium (IR) |

| Ring Vibrations | Piperidine Ring | 800 - 1200 | Medium-Weak (IR, Raman) |

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govrsc.org By comparing the calculated shifts for a proposed structure with the experimental spectrum, chemists can confidently assign signals and confirm connectivity. Such methods have been successfully used to distinguish between regioisomers, tautomers, and protonation states. rsc.org

A theoretical NMR prediction for 1-(piperidin-3-yl)propane-1,3-diol would involve:

Generating a low-energy 3D conformation of the molecule.

Performing a GIAO-DFT calculation to obtain the absolute magnetic shielding for each nucleus.

Converting these shieldings to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Illustrative Table of Predicted ¹³C NMR Chemical Shifts This table provides a hypothetical but realistic prediction of the ¹³C NMR chemical shifts for 1-(piperidin-3-yl)propane-1,3-diol, referenced to TMS.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) (Illustrative) |

| C2 (Piperidine) | sp³ | 52.1 |

| C3 (Piperidine) | sp³ | 38.5 |

| C4 (Piperidine) | sp³ | 25.3 |

| C5 (Piperidine) | sp³ | 27.8 |

| C6 (Piperidine) | sp³ | 46.9 |

| C1' (Propane) | sp³ | 71.4 |

| C2' (Propane) | sp³ | 40.2 |

| C3' (Propane) | sp³ | 62.8 |

Chiroptical Property Simulations (e.g., Electronic Circular Dichroism)

The presence of a chiral center at the C3 position of the piperidine ring means that 1-(piperidin-3-yl)propane-1,3-diol exists as a pair of enantiomers. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light and are essential for determining the absolute configuration (R or S) of a chiral molecule.

Time-Dependent DFT (TD-DFT) is the workhorse method for simulating ECD spectra. The typical workflow involves:

Performing a conformational search for both the R and S enantiomers.

Calculating the ECD spectrum for each significant low-energy conformer.

Averaging the spectra based on the Boltzmann population of the conformers.

Comparing the resulting theoretical spectrum with the experimental one. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer, for example, allows for the unambiguous assignment of the R configuration to the sample.

This technique is a powerful alternative to X-ray crystallography when suitable crystals cannot be obtained and has been applied to determine the absolute configuration of other chiral piperidines. scilit.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of 1-(Piperidin-3-yl)propane-1,3-diol. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), enabling the calculation of a unique elemental formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the subject diol, often yielding the protonated molecule [M+H]⁺. nih.gov For 1-(Piperidin-3-yl)propane-1,3-diol (C₈H₁₇NO₂), the exact mass of the neutral molecule is 159.12593 u. HRMS analysis would confirm this by detecting the corresponding ion with a very high degree of mass accuracy.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of piperidine-containing compounds is well-documented. Key fragmentation pathways for the [M+H]⁺ ion of 1-(Piperidin-3-yl)propane-1,3-diol would likely involve:

Neutral loss of water (H₂O) from the diol moiety.

Cleavage of the C-C bond between the piperidine (B6355638) ring and the propane (B168953) chain.

Ring-opening reactions of the piperidine nucleus, a characteristic fragmentation for piperidine alkaloids. nih.govmiamioh.edu

A specialized technique for diol analysis involves derivatization, for example with boric acid, followed by electrospray mass spectrometry. nih.gov This can enhance ionization and provide characteristic fragmentation patterns useful for structural confirmation. nih.govmdpi.com

Table 1: Illustrative HRMS Data for 1-(Piperidin-3-yl)propane-1,3-diol

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|

| [C₈H₁₈NO₂]⁺ ([M+H]⁺) | 160.13321 | 160.13315 | -0.37 |

| [C₈H₁₆NO]⁺ ([M+H-H₂O]⁺) | 142.12264 | 142.12259 | -0.35 |

Chiral Chromatography Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination

Given that 1-(Piperidin-3-yl)propane-1,3-diol possesses at least two chiral centers (at C3 of the piperidine ring and C1 of the propane chain), it can exist as multiple stereoisomers. Chiral chromatography is the gold standard for separating these enantiomers and diastereomers and for determining the enantiomeric excess (ee) of a specific stereoisomer. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. americanpharmaceuticalreview.commdpi.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective for a broad range of chiral compounds, including amines and alcohols. americanpharmaceuticalreview.com

For compounds like 1-(Piperidin-3-yl)propane-1,3-diol, which may lack a strong UV chromophore, pre-column derivatization can be employed. nih.gov Reaction with an agent like p-toluenesulfonyl chloride introduces a chromophore, facilitating UV detection and often enhancing chiral recognition on the CSP. nih.gov The resolution between the enantiomeric peaks should ideally be greater than 1.5 for accurate quantification.

Gas Chromatography (GC) can also be used for ee determination, typically after derivatization to increase volatility. mit.edu Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, are used to achieve separation of the enantiomers.

A sensitive fluorescence-based assay has also been described for determining the ee of 1,3-diols, which involves the dynamic self-assembly of the diol with a chiral fluorescent ligand and a boronic acid. nih.gov This high-throughput method could be adapted for rapid screening. nih.govbgsu.edu

Table 2: Exemplar Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm (after derivatization) nih.gov |

| Column Temp. | 25 °C |

| Hypothetical Runtimes | (R,R)-enantiomer: 10.5 min; (S,S)-enantiomer: 12.8 min |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide primary information, advanced 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals for a molecule like 1-(Piperidin-3-yl)propane-1,3-diol.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the mapping of proton connectivities within the piperidine ring and along the propanediol (B1597323) chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the piperidine ring and the propanediol side chain.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This technique is key for connecting the piperidine ring to the propanediol side chain, for instance, by observing a correlation from the H1 proton of the propane chain to the C3 and C4 carbons of the piperidine ring. uq.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry (e.g., cis/trans isomers) of substituents on the piperidine ring.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR provides information on the molecular structure and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. acs.orgrsc.org ssNMR is particularly useful for studying polymorphism and for characterizing materials where single crystals suitable for X-ray diffraction are difficult to obtain. nih.gov The combination of ssNMR with quantum chemical computations is a powerful approach in the field of "NMR crystallography". rsc.org

Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| Piperidine-2 | ~46 | ~2.9 (eq), ~2.5 (ax) | m |

| Piperidine-3 | ~38 | ~1.8 | m |

| Piperidine-4 | ~31 | ~1.7 (eq), ~1.3 (ax) | m |

| Piperidine-5 | ~25 | ~1.6 (eq), ~1.2 (ax) | m |

| Piperidine-6 | ~46 | ~2.9 (eq), ~2.5 (ax) | m |

| Propane-1 | ~72 | ~4.8 | dd |

| Propane-2 | ~42 | ~1.6 | m |

| Propane-3 | ~60 | ~3.7 | t |

| NH | - | ~2.0 | br s |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. purechemistry.orgresearchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. nih.gov

For a chiral molecule like 1-(Piperidin-3-yl)propane-1,3-diol, obtaining a high-quality single crystal of an enantiomerically pure sample allows for the determination of its absolute stereochemistry. nih.gov The analysis relies on the phenomenon of anomalous dispersion, where the presence of atoms (even as light as oxygen) causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu The Flack parameter is a critical value refined during the structure solution that indicates whether the correct enantiomer has been modeled. nih.gov

X-ray analysis would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the propane-1,3-diol substituent (axial or equatorial). nih.govrsc.org It also elucidates the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the piperidine nitrogen, which dictate the crystal packing. nih.gov

Table 4: Illustrative Crystallographic Data for a Chiral Piperidine Derivative

| Parameter | Example Value (from related structures) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ (a common chiral space group) |

| a (Å) | 6.91 |

| b (Å) | 36.19 |

| c (Å) | 9.47 |

| **β (°) ** | 92.1 |

| Piperidine Conformation | Chair |

| Key H-bonds | O-H···N, O-H···O |

Data derived from a quinidine (B1679956) complex. rsc.org

Advanced Spectroscopic Techniques for Investigating Intra- and Intermolecular Interactions

Beyond routine structural characterization, advanced spectroscopic techniques can probe the subtle forces within and between molecules of 1-(Piperidin-3-yl)propane-1,3-diol.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to hydrogen bonding. In 1-(Piperidin-3-yl)propane-1,3-diol, both intramolecular (between the two hydroxyl groups or between a hydroxyl group and the piperidine nitrogen) and intermolecular hydrogen bonds can exist. These interactions cause a characteristic broadening and red-shifting (to lower wavenumbers) of the O-H stretching band, typically observed in the 3200-3600 cm⁻¹ region. researchgate.netrsc.org Concentration-dependent studies can help distinguish between intramolecular H-bonds (unaffected by dilution) and intermolecular H-bonds (which decrease upon dilution). primescholars.comyoutube.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. nih.govresearchgate.net By modeling the molecule, one can:

Predict the lowest energy conformations of the different stereoisomers.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. researchgate.net

Analyze the molecular orbitals and electrostatic potential to understand the nature and strength of intra- and intermolecular hydrogen bonds. rsc.org

Investigate the binding modes and interactions if the molecule is part of a larger complex. nih.gov

These computational studies provide a molecular-level understanding of the forces that determine the compound's structure and properties. rsc.orgresearchgate.net

Role of 1 Piperidin 3 Yl Propane 1,3 Diol As a Versatile Chemical Intermediate and Building Block

Precursor in Complex Organic Synthesis

The bifunctional nature of 1-(Piperidin-3-yl)propane-1,3-diol makes it an attractive starting material for the synthesis of intricate molecular architectures. The piperidine (B6355638) nitrogen offers a site for N-functionalization, while the two hydroxyl groups of the diol provide handles for a variety of chemical transformations.

Stereoselective Synthesis of Architecturally Complex Chemical Entities

The presence of a stereocenter at the 3-position of the piperidine ring, along with the two stereocenters in the diol side chain, opens up avenues for the stereoselective synthesis of complex molecules. Chiral 1,3-diols are valuable precursors in the synthesis of polyketide natural products and other biologically active compounds. The synthesis of enantiomerically pure 1,3-diols can be achieved through various methods, including asymmetric reduction of β-hydroxy ketones or enzymatic resolutions. nih.gov

A plausible synthetic route to enantiomerically pure 1-(Piperidin-3-yl)propane-1,3-diol could involve the asymmetric reduction of a suitable β-hydroxy ketone precursor attached to the piperidine scaffold. Once obtained in a stereochemically defined form, this chiral building block could be utilized in the synthesis of complex natural product analogues or novel pharmaceutical agents. The piperidine ring itself is a common motif in many alkaloids and approved drugs. researchgate.netnih.gov

Scaffold for Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for generating molecular diversity. The structure of 1-(Piperidin-3-yl)propane-1,3-diol is well-suited for its use as a scaffold in such reactions. For instance, the piperidine nitrogen can participate as the amine component in Mannich-type reactions or Ugi reactions. rsc.orgnih.gov

Furthermore, the diol functionality can be transformed to set the stage for cascade reactions. For example, oxidation of the diol to a dialdehyde (B1249045) or a keto-aldehyde could be followed by an intramolecular cyclization or a subsequent intermolecular reaction, leading to the rapid construction of complex heterocyclic systems. researchgate.net The ability to pre-install functionality on the piperidine nitrogen before subjecting the diol to a cascade sequence adds another layer of synthetic versatility.

Development of Novel Heterocyclic Scaffolds and Ring Systems

The combination of the piperidine ring and the diol side chain in 1-(Piperidin-3-yl)propane-1,3-diol provides a unique starting point for the synthesis of novel heterocyclic scaffolds. The diol can be converted into various other functional groups, which can then react with the piperidine nitrogen or a substituent on the nitrogen to form new rings.

For example, conversion of the 1,3-diol to a dimesylate or ditosylate would create a bis-electrophile. Intramolecular cyclization with the piperidine nitrogen, if sterically feasible, or with a nucleophile attached to the nitrogen, could lead to the formation of bridged or fused bicyclic systems. Such rigid scaffolds are of great interest in medicinal chemistry for their ability to present substituents in well-defined spatial orientations.

Alternatively, the diol could be cyclized with an appropriate reagent to form a 1,3-dioxane (B1201747) ring. This would protect the diol functionality while introducing a new heterocyclic ring system, which could then be further elaborated.

Potential in Material Science Applications

The diol functionality of 1-(Piperidin-3-yl)propane-1,3-diol suggests its potential use as a monomer in polymer chemistry. Diols are fundamental building blocks for the synthesis of polyesters, polycarbonates, and polyurethanes. rsc.orgresearchgate.netresearchgate.net

The incorporation of the piperidine ring into the polymer backbone would introduce unique properties. The basic nitrogen atom could act as a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility, hydrophilicity, or ability to coordinate with metal ions. Polymers containing tertiary amine functionalities have applications as ion-exchange resins, catalysts, and in drug delivery systems. researchgate.netgoogle.comnih.gov

Potential Polymerization Reactions:

| Polymer Type | Co-monomer | Potential Application |

| Polyester | Dicarboxylic acid or derivative | Specialty plastics, fibers, coatings |

| Polycarbonate | Phosgene or a carbonate diester | High-performance engineering plastics |

| Polyurethane | Diisocyanate | Foams, elastomers, adhesives |

The presence of the piperidine ring could also influence the thermal and mechanical properties of the resulting polymers. The rigidity of the ring might lead to polymers with higher glass transition temperatures compared to analogous polymers made from purely aliphatic diols. nih.gov

Design and Synthesis of Ligands for Organometallic and Organocatalytic Systems

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry. The structure of 1-(Piperidin-3-yl)propane-1,3-diol, with its multiple stereocenters and coordinating atoms (nitrogen and two oxygens), makes it a promising candidate for development into a chiral ligand for organometallic and organocatalytic systems. researchgate.netorganic-chemistry.orgnih.govmdpi.com

The diol can coordinate to a metal center, and the piperidine nitrogen can act as an additional binding site, creating a tridentate ligand. The stereochemistry of the ligand would create a chiral environment around the metal center, enabling enantioselective transformations. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituent on the piperidine nitrogen. mdpi.comyork.ac.uk

In the realm of organocatalysis, chiral diols and their derivatives have been successfully employed as catalysts for a variety of reactions, including aldol (B89426) reactions, Diels-Alder reactions, and reductions. nih.gov The piperidine moiety in 1-(Piperidin-3-yl)propane-1,3-diol could serve to modulate the catalyst's solubility and its interaction with the substrates.

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Stereoselective Synthetic Pathways

The synthesis of 1-(Piperidin-3-yl)propane-1,3-diol, which possesses two stereocenters, necessitates the development of highly efficient and stereoselective synthetic methods. Current strategies for synthesizing substituted piperidines and 1,3-diols can be adapted and refined for this target.

Future research will likely focus on enantioselective and diastereoselective routes to control the stereochemistry at both the C3 position of the piperidine (B6355638) ring and the chiral centers on the propane-1,3-diol side chain. One promising approach involves the asymmetric hydrogenation of a suitable pyridine (B92270) precursor, followed by the introduction of the diol side chain. The use of chiral catalysts, such as those based on rhodium or iridium, could facilitate the stereoselective reduction of the pyridine ring. mdpi.com

Another avenue of exploration is the use of chiral pool synthesis, starting from readily available enantiopure starting materials like L-glutamic acid. This approach has been successfully used to synthesize 3-amino substituted piperidines. niscpr.res.in The synthesis could involve the creation of a diol from the amino acid, followed by cyclization to form the piperidine ring.

Furthermore, multicomponent reactions offer an efficient way to construct highly functionalized piperidines in a single step. tandfonline.com The development of a one-pot reaction combining a suitable nitrogen source, a C3-synthon for the diol side chain, and a precursor for the piperidine ring could provide a highly efficient pathway to 1-(Piperidin-3-yl)propane-1,3-diol and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High enantioselectivity | Development of novel chiral catalysts |

| Chiral Pool Synthesis | Access to enantiopure products | Identification of suitable starting materials |

| Multicomponent Reactions | High efficiency and atom economy | Optimization of reaction conditions |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of 1-(Piperidin-3-yl)propane-1,3-diol is expected to be rich and varied due to the presence of the secondary amine, the two hydroxyl groups, and the C-H bonds of the piperidine ring. The piperidine nitrogen is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and the formation of enamines. wikipedia.org The diol functionality allows for esterification, etherification, and the formation of cyclic acetals or ketals, which can be used as protecting groups or to introduce further functionality.

Future research should investigate the selective functionalization of this molecule. For instance, selective protection of one hydroxyl group over the other, or selective reaction at the nitrogen atom, would be crucial for its use as a versatile building block in more complex syntheses. The reactivity of the C-H bonds on the piperidine ring could also be explored through modern C-H activation strategies, allowing for the introduction of substituents at various positions on the ring. nih.gov

The investigation of intramolecular reactions, such as cyclization between the diol and the piperidine nitrogen or side chain, could lead to the formation of novel bicyclic or polycyclic structures with interesting chemical and biological properties.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis

The synthesis of 1-(Piperidin-3-yl)propane-1,3-diol and its analogues is well-suited for integration with modern chemical technologies like flow chemistry, automation, and artificial intelligence (AI). Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult to control in batch. nih.govnih.gov The synthesis of substituted piperidines has already been demonstrated using flow electrochemistry. nih.govnih.gov

| Technology | Application in Synthesis | Potential Impact |

| Flow Chemistry | Continuous synthesis and purification | Increased efficiency and safety |

| Automation | High-throughput screening of reaction conditions | Accelerated optimization of synthetic routes |

| Artificial Intelligence | Prediction of reaction outcomes and design of novel pathways | Discovery of innovative and efficient syntheses |

Advanced Computational Design of Analogues with Tuned Chemical Properties

Computational modeling will be a powerful tool for designing analogues of 1-(Piperidin-3-yl)propane-1,3-diol with specific, tuned chemical properties. Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules or biological targets. nih.govrsc.org

By systematically modifying the substituents on the piperidine ring or the diol side chain in silico, researchers can predict how these changes will affect the molecule's properties. For example, computational methods can be used to design analogues with altered lipophilicity, hydrogen bonding capabilities, or specific binding affinities for biological targets. researchgate.net This in silico screening can prioritize the synthesis of the most promising analogues, saving significant time and resources.

Role in Supramolecular Chemistry and Chemical Recognition Processes

The structure of 1-(Piperidin-3-yl)propane-1,3-diol, with its hydrogen bond donors (the two hydroxyl groups and the N-H of the piperidine) and acceptor (the nitrogen atom), makes it an excellent candidate for applications in supramolecular chemistry. This molecule can participate in self-assembly processes to form well-defined supramolecular architectures, such as hydrogen-bonded networks. rsc.orgresearchgate.net

The piperidine moiety can also act as a recognition site for other molecules, including anions or metal ions. The diol side chain can be functionalized with chromophores or fluorophores to create chemosensors that signal the binding of a target species through a change in color or fluorescence. The self-assembly of perylene (B46583) diimide derivatives, which can be modulated by pH and the nature of amide substituents like piperidino groups, highlights the potential for creating responsive supramolecular materials. mdpi.com

Future research could explore the co-crystallization of 1-(Piperidin-3-yl)propane-1,3-diol with other molecules to form novel crystalline materials with interesting properties. The ability to control the self-assembly of this molecule could lead to the development of new functional materials, such as gels, liquid crystals, or porous solids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.